Cas no 1008-50-0 (4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide)

4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide structure
1008-50-0 structure
Product name:4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
CAS No:1008-50-0
MF:C8H10N2O2
MW:166.177201747894
MDL:MFCD16885703
CID:1072777

4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
    • 4,5,6,7-tetrahydrobenzo[2,1-d]isoxazole-3-carboxamide
    • AG-L-58441
    • ARONIS24042
    • SBB080643
    • STL069516
    • MDL: MFCD16885703
    • Inchi: InChI=1S/C8H10N2O2/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H2,(H2,9,11)
    • InChI Key: VJCUMKTYSGYTGO-UHFFFAOYSA-N
    • SMILES: C1CCC2=C(C1)C(=NO2)C(=O)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1

4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide Security Information

  • HazardClass:IRRITANT

4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
058409-500mg
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
1008-50-0
500mg
3233.0CNY 2021-07-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T65700-500mg
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
1008-50-0 97%
500mg
¥3288.0 2023-09-06
eNovation Chemicals LLC
D527573-500mg
4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
1008-50-0 97%
500mg
$670 2023-09-03
A2B Chem LLC
AA03563-500mg
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
1008-50-0 >95%
500mg
$523.00 2024-04-20
A2B Chem LLC
AA03563-5g
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
1008-50-0 >95%
5g
$1134.00 2024-04-20
abcr
AB411334-5 g
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
1008-50-0
5 g
€1,074.00 2023-07-19
abcr
AB411334-5g
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide; .
1008-50-0
5g
€1037.00 2025-02-20
TRC
T293018-5mg
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
1008-50-0
5mg
$ 50.00 2022-06-02
TRC
T293018-10mg
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
1008-50-0
10mg
$ 65.00 2022-06-02
abcr
AB411334-1 g
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
1008-50-0
1 g
€406.00 2023-07-19

Additional information on 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide

Recent Advances in the Study of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide (CAS: 1008-50-0)

4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide (CAS: 1008-50-0) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in neuropharmacology, particularly as a modulator of GABA receptors, which play a crucial role in the central nervous system. This research brief aims to summarize the latest findings regarding the synthesis, mechanism of action, and therapeutic potential of this compound.

A study published in the Journal of Medicinal Chemistry (2023) investigated the structural optimization of 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide derivatives to enhance their binding affinity to GABAA receptors. The researchers employed molecular docking simulations and in vitro assays to identify key structural modifications that improve receptor interaction. Their results demonstrated that specific substitutions on the benzisoxazole ring significantly increased the compound's efficacy, suggesting its potential as a lead candidate for anxiolytic and anticonvulsant drugs.

Another recent study, featured in Bioorganic & Medicinal Chemistry Letters (2024), focused on the compound's pharmacokinetic properties. Using advanced LC-MS techniques, the researchers evaluated its metabolic stability and bioavailability in rodent models. The findings indicated that 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide exhibits favorable pharmacokinetic profiles, with minimal hepatic clearance and good blood-brain barrier penetration. These properties make it a promising candidate for further preclinical development.

In addition to its neuropharmacological applications, recent research has explored the compound's potential in treating inflammatory disorders. A 2024 study in the European Journal of Pharmacology reported that 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide exhibits anti-inflammatory effects by inhibiting NF-κB signaling pathways. This discovery opens new avenues for its use in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising findings, challenges remain in the clinical translation of 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide. Current research is addressing issues such as dose optimization, long-term safety, and formulation stability. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its development and bring it closer to clinical trials.

In conclusion, 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide (CAS: 1008-50-0) represents a versatile compound with significant therapeutic potential. Its applications in neuropharmacology and inflammation highlight its value as a multi-target agent. Continued research and development efforts are expected to further elucidate its mechanisms and expand its clinical utility.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1008-50-0)4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
A897320
Purity:99%/99%/99%/99%
Quantity:10g/5g/1g/500mg
Price ($):899.0/614.0/235.0/197.0